molecular formula C21H21Cl2N3O2S B2579008 2-{[2,5-BIS(4-CHLOROPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}-N-(3-METHOXYPROPYL)ACETAMIDE CAS No. 901241-76-7

2-{[2,5-BIS(4-CHLOROPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}-N-(3-METHOXYPROPYL)ACETAMIDE

Cat. No.: B2579008
CAS No.: 901241-76-7
M. Wt: 450.38
InChI Key: CDVIGXGWQDBINV-UHFFFAOYSA-N
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Description

2-{[2,5-Bis(4-chlorophenyl)-1H-imidazol-4-yl]sulfanyl}-N-(3-methoxypropyl)acetamide ( 901241-76-7) is a high-purity synthetic compound offered for pharmaceutical and biological research. With a molecular formula of C 21 H 21 Cl 2 N 3 O 2 S and a molecular weight of 450.38 g/mol, this chemical features a complex structure centered on an imidazole core, a five-membered nitrogen-containing heterocycle of significant scientific interest . The imidazole scaffold is regarded as a unique and multifaceted structure with diverse applications in organic and medicinal chemistry . Compounds based on this scaffold are known to interact with a variety of therapeutic targets, enzymes, and receptors in biological systems, which may be valuable for investigating new pharmacological pathways . This particular molecule is characterized by the presence of two 4-chlorophenyl groups attached to the imidazole ring, further functionalized with a sulfanyl acetamide chain. Researchers can utilize this compound as a key intermediate or building block in the synthesis of more complex molecules, or as a standard in analytical studies. Its properties align with research into the development of novel therapeutic agents, given that several imidazole derivatives have demonstrated high therapeutic efficacy in preclinical models, including in areas such as oncology . This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

2-[[2,5-bis(4-chlorophenyl)-1H-imidazol-4-yl]sulfanyl]-N-(3-methoxypropyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21Cl2N3O2S/c1-28-12-2-11-24-18(27)13-29-21-19(14-3-7-16(22)8-4-14)25-20(26-21)15-5-9-17(23)10-6-15/h3-10H,2,11-13H2,1H3,(H,24,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDVIGXGWQDBINV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC(=O)CSC1=C(NC(=N1)C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2,5-BIS(4-CHLOROPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}-N-(3-METHOXYPROPYL)ACETAMIDE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Imidazole Ring: The imidazole ring is synthesized through the condensation of glyoxal with ammonia and formaldehyde.

    Substitution with Chlorophenyl Groups: The imidazole ring is then substituted with 4-chlorophenyl groups using a Friedel-Crafts alkylation reaction.

    Thioether Formation: The substituted imidazole undergoes a reaction with a thiol compound to form the thioether linkage.

    Acetamide Formation: Finally, the compound is reacted with 3-methoxypropylamine to form the acetamide moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-{[2,5-BIS(4-CHLOROPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}-N-(3-METHOXYPROPYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding alcohols or amines.

    Substitution: Formation of substituted imidazole derivatives.

Scientific Research Applications

2-{[2,5-BIS(4-CHLOROPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}-N-(3-METHOXYPROPYL)ACETAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-{[2,5-BIS(4-CHLOROPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}-N-(3-METHOXYPROPYL)ACETAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

The compound’s structural analogs, such as those reported in , provide insights into how variations in heterocyclic cores, substituents, and side chains influence crystallographic and physicochemical properties. Below is a detailed comparison:

Structural Features

Compound Core Heterocycle Substituents Acetamide Side Chain Key Functional Groups
Target Compound 1H-imidazole 2,5-bis(4-chlorophenyl) N-(3-methoxypropyl) Sulfanyl, methoxypropyl, chlorophenyl
N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide (I) Pyrimidine 4,6-diamino, 2-sulfanyl N-(4-chlorophenyl) Sulfanyl, chlorophenyl, amino
N-(3-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide (II) Pyrimidine 4,6-diamino, 2-sulfanyl N-(3-chlorophenyl) Sulfanyl, chlorophenyl, amino

Crystallographic and Hydrogen-Bonding Analysis

Parameter Compound I Compound II Target Compound (Inferred)
Dihedral Angles 42.25° (pyrimidine/benzene) 59.70° (molecule A), 62.18° (molecule B) Likely larger due to steric hindrance from bis(4-chlorophenyl) groups
H-Bonding Motifs S(7) ring (intramolecular N–H⋯N) S(7) ring (intramolecular N–H⋯N) Potential N–H⋯O bonds from methoxypropyl group
Crystal Packing 2D layers (N–H⋯O/C–H⋯O) 3D network (N–H⋯O/Cl and N–H⋯N) Possible 3D stacking via π-π interactions
Validation Method SHELXL refinement SHELXL refinement Likely SHELXL-based refinement

Key Observations:

Heterocyclic Core Influence: The pyrimidine core in Compounds I/II allows for planar stacking but with variable dihedral angles depending on substituent positions (42.25° vs. ~60° in II) . The amino groups in I/II facilitate N–H⋯N/O hydrogen bonds, whereas the methoxypropyl group in the target compound could introduce O–H⋯N interactions, altering packing motifs.

The 3-methoxypropyl side chain likely increases solubility relative to the hydrophobic chlorophenyl side chains in I/II.

Hydrogen-Bonding Networks: Compounds I/II form 2D/3D networks via N–H⋯O and N–H⋯Cl bonds. The target compound’s methoxypropyl oxygen could act as an H-bond acceptor, enabling novel packing arrangements.

Methodological Considerations

The structural data for Compounds I/II were validated using SHELXL , ensuring reliability in bond lengths, angles, and hydrogen-bonding parameters. Structure validation tools like PLATON may further ensure data integrity.

Biological Activity

2-{[2,5-bis(4-chlorophenyl)-1H-imidazol-4-yl]sulfanyl}-N-(3-methoxypropyl)acetamide is a synthetic compound belonging to the imidazole class, known for its diverse biological activities. This article explores its biological activity, focusing on its antibacterial, antifungal, and enzyme inhibitory properties, supported by relevant case studies and research findings.

  • Molecular Formula : C20H19Cl2N3O2S
  • Molecular Weight : 436.4 g/mol
  • CAS Number : 901240-32-2

Antibacterial Activity

Research indicates that compounds similar to this compound exhibit significant antibacterial properties. A study evaluating various imidazole derivatives found that several compounds demonstrated moderate to strong activity against pathogenic bacteria such as Salmonella typhi and Bacillus subtilis . The mechanism of action is believed to involve the disruption of bacterial cell wall synthesis and function.

CompoundBacterial StrainActivity Level
Compound ASalmonella typhiModerate
Compound BBacillus subtilisStrong
Compound CEscherichia coliWeak

Antifungal Activity

Imidazole derivatives are also recognized for their antifungal properties. In vitro studies have shown that similar compounds can inhibit the growth of various fungal strains by interfering with ergosterol biosynthesis, a critical component of fungal cell membranes. This mechanism is comparable to that of established antifungal agents like fluconazole.

Enzyme Inhibition

The compound has been assessed for its inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and urease. AChE inhibitors are vital for treating neurodegenerative diseases like Alzheimer's. In a comparative study, derivatives showed IC50 values ranging from 0.63 µM to 6.28 µM against AChE, indicating potent inhibitory effects .

EnzymeIC50 (µM)Reference
Acetylcholinesterase0.63 - 6.28Study
UreaseStrong InhibitionStudy

Case Studies

  • Study on Antibacterial Efficacy : A series of synthesized imidazole derivatives were tested against multiple bacterial strains. The study concluded that compounds with a similar structure to this compound exhibited promising antibacterial activity, particularly against Gram-positive bacteria.
  • Enzyme Inhibition Research : Another investigation focused on the enzyme inhibition profile of various imidazole derivatives, revealing that several compounds significantly inhibited urease activity, which is crucial for the treatment of urease-related infections.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for synthesizing this compound, and how can reaction conditions be controlled to maximize yield and purity?

  • Methodological Answer : The synthesis involves multi-step reactions requiring precise control of temperature, pH, and reagent stoichiometry. Key steps include the formation of the imidazole core and sulfur-based coupling reactions. Use high-performance liquid chromatography (HPLC) to monitor intermediate purity and optimize reaction times. For example, maintaining a pH of 7–8 during sulfanyl group incorporation minimizes side reactions . Compare yields under varying solvent systems (e.g., DMF vs. THF) to identify optimal conditions.

Q. Which analytical techniques are most effective for confirming structural integrity and purity?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) is critical for verifying the imidazole and sulfanyl moieties. Infrared (IR) spectroscopy confirms functional groups (e.g., C=O at ~1,640 cm⁻¹). Mass spectrometry (MS) validates molecular weight, while elemental analysis (CHNS) ensures stoichiometric accuracy. For purity, use HPLC with a C18 column and UV detection at 254 nm .

Q. What preliminary biological screening approaches are recommended to assess therapeutic potential?

  • Methodological Answer : Begin with in vitro assays:

  • Enzyme inhibition assays : Test against kinases or proteases at varying concentrations (1–100 µM).
  • Receptor binding studies : Use radioligand displacement assays (e.g., for GPCRs).
  • Cell viability assays : Employ MTT or resazurin-based protocols in cancer cell lines. Include positive controls (e.g., doxorubicin) and validate results across triplicate experiments .

Advanced Research Questions

Q. How can experiments be designed to investigate the environmental fate and ecological impact of this compound?

  • Methodological Answer : Follow the INCHEMBIOL framework :

  • Laboratory studies : Assess hydrolysis/photolysis rates under varying pH and UV exposure.
  • Bioaccumulation : Use OECD Test Guideline 305 in aquatic organisms (e.g., zebrafish).
  • Ecosystem modeling : Simulate distribution in soil-water compartments using fugacity models.
    • Data Interpretation : Compare degradation half-lives (t₁/₂) across conditions to identify persistence risks.

Q. What strategies resolve contradictions in biological activity data across experimental models?

  • Methodological Answer :

  • Cross-validation : Replicate assays in orthogonal systems (e.g., cell-free vs. cell-based).
  • Pharmacokinetic profiling : Measure plasma stability and membrane permeability (e.g., Caco-2 assays) to explain in vitro-in vivo disparities.
  • Meta-analysis : Apply statistical tools (e.g., random-effects models) to aggregate data from independent studies .

Q. How can computational methods predict the compound’s interaction with biological targets?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina to screen against target proteins (e.g., COX-2).
  • Molecular dynamics (MD) : Simulate binding stability over 100 ns trajectories (GROMACS/AMBER).
  • QSAR modeling : Corrogate structural features (e.g., logP, H-bond donors) with activity data from analogs .

Q. What approaches elucidate metabolic pathways and degradation products in biological systems?

  • Methodological Answer :

  • In vitro metabolism : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS.
  • Isotopic labeling : Synthesize a ¹⁴C-labeled analog to track biotransformation in urine/feces.
  • Enzymatic assays : Identify cytochrome P450 isoforms involved using selective inhibitors .

Q. How can structure-activity relationship (SAR) studies optimize pharmacological profiles?

  • Methodological Answer :

  • Analog synthesis : Modify substituents (e.g., replace 4-chlorophenyl with 4-fluorophenyl).
  • Bioassay panels : Test analogs in dose-response curves (IC₅₀/EC₅₀ determination).
  • Statistical modeling : Use partial least squares (PLS) regression to link structural descriptors to activity .

Q. What methodologies assess off-target effects and toxicity in preclinical research?

  • Methodological Answer :

  • High-throughput screening : Profile against 100+ kinases/phosphatases (Eurofins Panlabs).
  • Genotoxicity : Conduct Ames tests (OECD 471) and micronucleus assays (OECD 487).
  • In vivo toxicity : Dose rodents (10–100 mg/kg) for 28 days; monitor hematological and histological endpoints .

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